propyl 4-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
propyl 4-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes bromophenyl and dimethoxyphenyl groups
Preparation Methods
The synthesis of propyl 4-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the bromophenyl and dimethoxyphenyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
propyl 4-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propyl 4-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and dimethoxyphenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, propyl 4-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-quinolinecarboxylate
- 4-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-hexahydro-quinolinecarboxylate
These compounds share some structural similarities but differ in specific functional groups and their arrangement, leading to different chemical properties and applications.
Properties
Molecular Formula |
C28H30BrNO5 |
---|---|
Molecular Weight |
540.4g/mol |
IUPAC Name |
propyl 4-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H30BrNO5/c1-5-12-35-28(32)25-16(2)30-21-13-19(18-8-11-23(33-3)24(15-18)34-4)14-22(31)27(21)26(25)17-6-9-20(29)10-7-17/h6-11,15,19,26,30H,5,12-14H2,1-4H3 |
InChI Key |
WEYOJQNJSKBTLT-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Br)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Br)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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